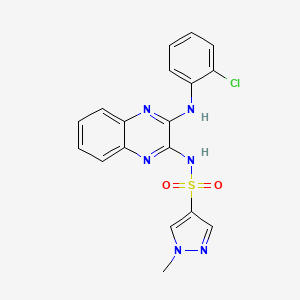

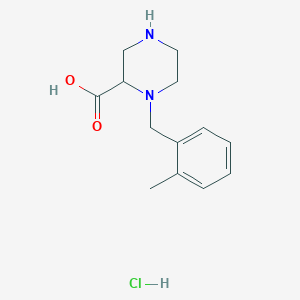

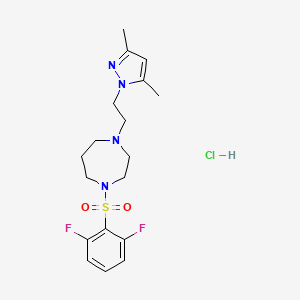

![molecular formula C22H20N6O2 B2692978 6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 872590-99-3](/img/structure/B2692978.png)

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a quinoline, a triazolopyrimidinone, and a phenyl group . These groups are common in many pharmaceuticals and could suggest potential biological activity.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and diones in the presence of triethylamine .Scientific Research Applications

Synthesis and Docking Studies

Research has focused on the synthesis of novel triazolopyrimidine derivatives with emphasis on their potential biological activities. For example, Sharma et al. (2015) synthesized a series of some novel 3-(Quinolin-3-yl)-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine derivatives, which were evaluated for their DNA photocleavage activity. The compounds were found to possess good activity, indicating their potential utility in molecular biology and genetic engineering applications (Sharma et al., 2015).

Antimicrobial Activity

Abu-Hashem and Gouda (2017) investigated the antimicrobial activity of novel quinoline, chromene, and pyrazole derivatives bearing a triazolopyrimidine moiety. Their findings highlight the potential of such compounds in developing new antimicrobial agents, which is crucial in the fight against antibiotic-resistant bacteria (Abu‐Hashem & Gouda, 2017).

Antitumor Activity

Further research into similar compounds has explored their potential in antitumor applications. Jin et al. (2014) discovered a highly potent and selective inhibitor of TGF-β type I receptor kinase, indicating its utility as a cancer immunotherapeutic/antifibrotic agent. This underlines the importance of triazolopyrimidines and related compounds in the development of new cancer therapies (Jin et al., 2014).

Chemical Transformations and New Synthetic Pathways

Research by Kolosov et al. (2017) on the synthesis of functionalized triazolopyrimidines reveals the versatility of these compounds in chemical synthesis. They demonstrated the potential for creating a variety of functionalized derivatives, which could serve as key intermediates in the synthesis of more complex molecules for pharmaceutical and material science applications (Kolosov et al., 2017).

Safety and Hazards

properties

IUPAC Name |

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O2/c1-15-6-4-9-17(12-15)28-21-20(24-25-28)22(30)26(14-23-21)13-19(29)27-11-5-8-16-7-2-3-10-18(16)27/h2-4,6-7,9-10,12,14H,5,8,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZVQIILXLFELI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride](/img/no-structure.png)

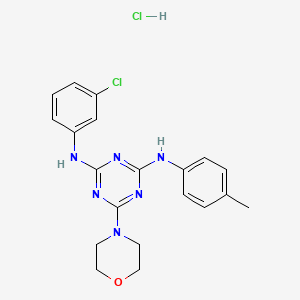

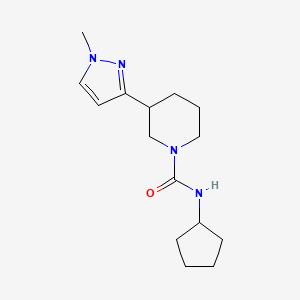

![4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2692905.png)

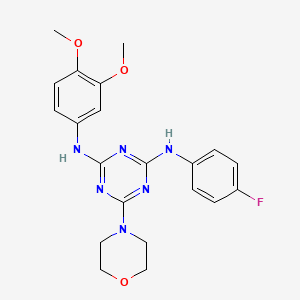

![6-(4-isopropylphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2692907.png)

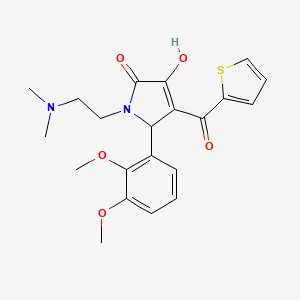

![Ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate](/img/structure/B2692914.png)